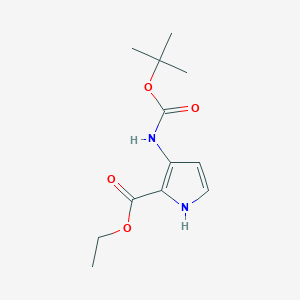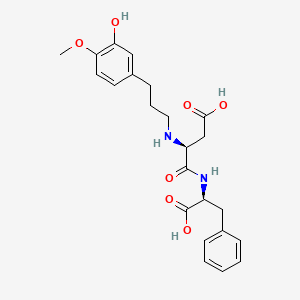![molecular formula C9H4ClN3OS B1429439 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole CAS No. 53961-43-6](/img/structure/B1429439.png)
2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole
Descripción general
Descripción
2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thiocyanate group attached to the 5-position. The presence of a 4-chlorophenyl group at the 2-position further enhances its chemical properties.
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of these enzymes and proteins, leading to the cessation of cell proliferation . The compound’s interaction with its targets results in changes at the molecular level that affect the cell’s ability to proliferate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cell proliferation . By inhibiting key enzymes and proteins, the compound disrupts these pathways, leading to downstream effects such as the cessation of cell proliferation . This disruption can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .
Pharmacokinetics
The compound’s effectiveness as an anticancer agent suggests that it has suitable adme properties that allow it to reach its targets and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes and proteins, disruption of biochemical pathways, and cessation of cell proliferation . These effects can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .
Métodos De Preparación
Análisis De Reacciones Químicas
2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It exhibits promising anticancer, antimicrobial, and anti-inflammatory activities. .
Agriculture: It has been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of harmful pests and weeds
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials
Comparación Con Compuestos Similares
2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits similar biological activities but with different electronic properties due to the presence of sulfur instead of oxygen.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVPPSKRVXQNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


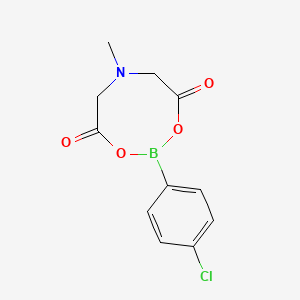
![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)
![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)
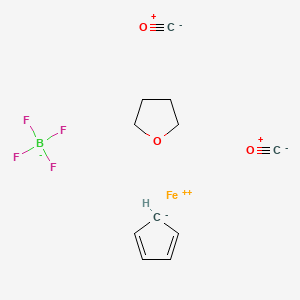
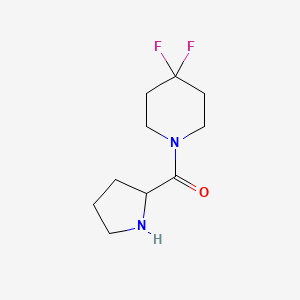
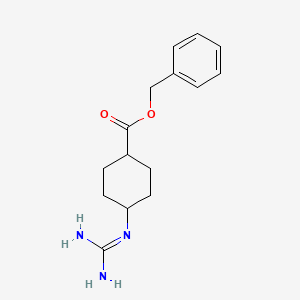
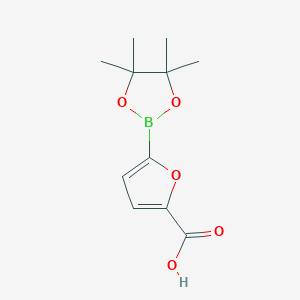
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)
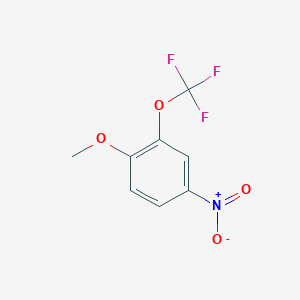
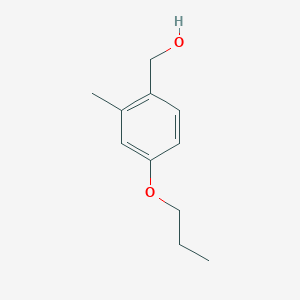
![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)
